

Erastin and its Analogs: A Deep Dive into Ferroptosis Induction

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Compound of Interest		
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A Technical Guide for Researchers and Drug Development Professionals

Erastin, a small molecule discovered in 2003, has emerged as a potent and specific inducer of ferroptosis, a unique form of iron-dependent, non-apoptotic cell death. This property has positioned erastin and its structural analogs as promising candidates for anticancer therapies, particularly for tumors resistant to conventional treatments. This technical guide provides an indepth overview of the core aspects of erastin and its analogs, focusing on their biological activity, mechanisms of action, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting System Xc- and VDACs

Erastin's primary mechanism of action involves the inhibition of the cystine/glutamate antiporter, system Xc-, a transmembrane protein complex responsible for importing cystine into the cell while exporting glutamate.[1] The inhibition of system Xc- by erastin leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[2] The subsequent reduction in GSH levels compromises the cell's antioxidant defense system, leading to the accumulation of lipid-based reactive oxygen species (ROS) and ultimately, ferroptotic cell death.

In addition to its effect on system Xc-, erastin also targets voltage-dependent anion channels (VDACs) located on the outer mitochondrial membrane.[3][4][5] Erastin is proposed to bind to VDAC2 and VDAC3, reversing the inhibitory effect of tubulin on these channels. This



interaction alters mitochondrial membrane permeability, leading to increased mitochondrial metabolism, ROS production, and mitochondrial dysfunction, further contributing to the ferroptotic process.

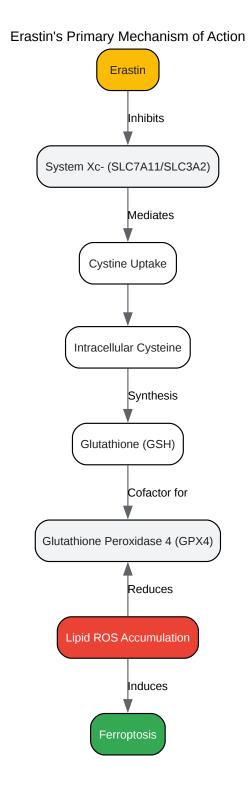
Signaling Pathways in Erastin-Induced Ferroptosis

The biological activity of erastin is mediated through a complex network of signaling pathways. The primary pathway involves the depletion of glutathione and the subsequent inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. Other significant pathways include the p53 and Nrf2 signaling cascades.

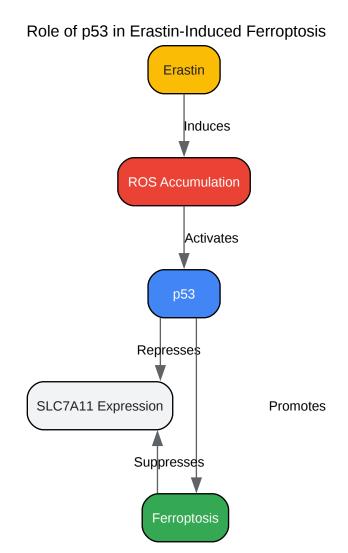
The System Xc- / GSH / GPX4 Axis

The canonical pathway of erastin-induced ferroptosis is initiated by the inhibition of system Xc-, leading to cysteine deprivation and reduced GSH synthesis. With diminished GSH levels, GPX4 loses its cofactor and cannot efficiently reduce lipid hydroperoxides to non-toxic lipid alcohols. This results in an overwhelming accumulation of lipid ROS, peroxidation of polyunsaturated fatty acids in cell membranes, and eventual cell death.

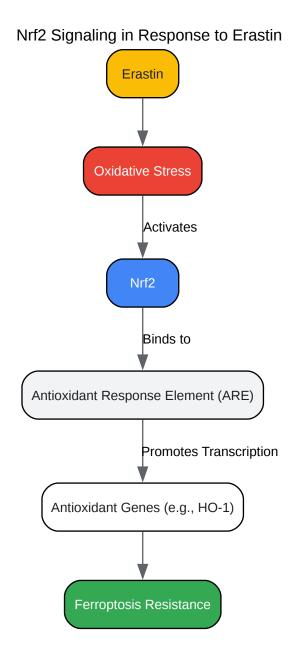




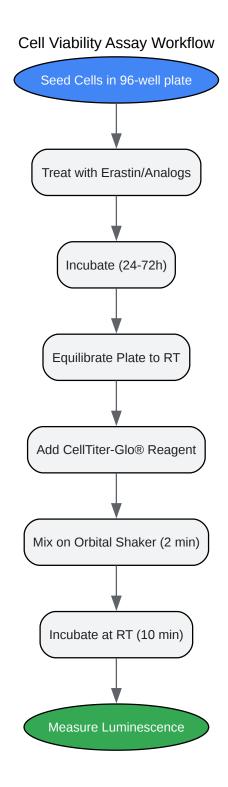




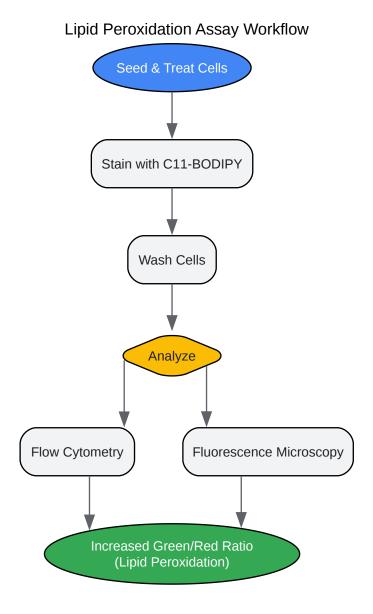












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